molecular formula C13H23LiN2O4 B2626850 Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate CAS No. 2193066-72-5

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate

Cat. No.: B2626850
CAS No.: 2193066-72-5
M. Wt: 278.28
InChI Key: VIWCHVLJFTZHKI-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate is a versatile compound with a wide range of applications in scientific research. Its unique properties make it suitable for use in catalysis, pharmaceutical development, and advanced materials synthesis.

Preparation Methods

The preparation of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate involves several synthetic routes. One common method includes the alkylation of B(OMe)3 or B(Oi-Pr)3 with R–Li, followed by transesterification with the triol . This anhydrous method is particularly suited for substrates sensitive to protodeboronation.

Chemical Reactions Analysis

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. It is used in catalysis, pharmaceutical development, and the synthesis of advanced materials. Its unique properties make it an essential component in various chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves nucleophilic acyl substitution and other related reactions .

Comparison with Similar Compounds

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate can be compared with other similar compounds such as lithium 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate . While both compounds share some similarities in their structure and applications, this compound is unique in its specific properties and uses.

Properties

IUPAC Name

lithium;5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWCHVLJFTZHKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC(CC(C1)N(C)C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193066-72-5
Record name lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
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